methyl 4-[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate
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Overview
Description
METHYL 4-{[(5E)-4-OXO-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE is an organic compound with a complex structure that includes a benzoate ester and a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[(5E)-4-OXO-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE typically involves multiple steps. One common method includes the condensation of methanol and benzoic acid in the presence of a strong acid catalyst . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems to optimize the reaction efficiency. Catalysts such as Lewis acids (e.g., Al2O3, Fe2(SO4)3) have been reported to facilitate the esterification process . The use of continuous flow reactors can also enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{[(5E)-4-OXO-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, sodium hydroxide for hydrolysis, and lithium aluminum hydride for reduction . Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include methyl 3-nitrobenzoate, benzaldehyde, and various substituted benzoates .
Scientific Research Applications
METHYL 4-{[(5E)-4-OXO-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of METHYL 4-{[(5E)-4-OXO-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Methyl benzoate: A simpler ester with similar aromatic properties.
Ethyl benzoate: Another ester with a slightly different alkyl group.
Propyl benzoate: Similar structure with a longer alkyl chain.
Uniqueness
METHYL 4-{[(5E)-4-OXO-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE is unique due to the presence of the thiazolidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H15NO3S2 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
methyl 4-[(E)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoate |
InChI |
InChI=1S/C15H15NO3S2/c1-3-8-16-13(17)12(21-15(16)20)9-10-4-6-11(7-5-10)14(18)19-2/h4-7,9H,3,8H2,1-2H3/b12-9+ |
InChI Key |
WZEDYBNGSHAXFW-FMIVXFBMSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C\C2=CC=C(C=C2)C(=O)OC)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC=C(C=C2)C(=O)OC)SC1=S |
Origin of Product |
United States |
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